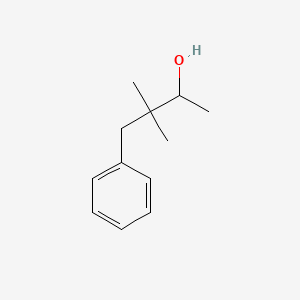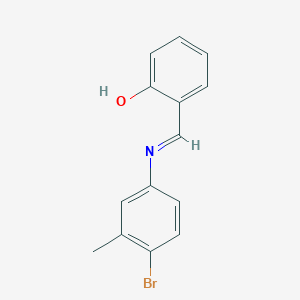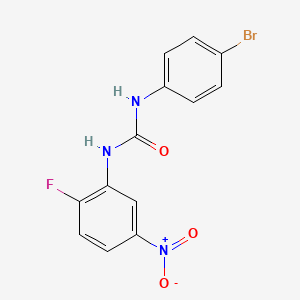
11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene is a chemical compound with the molecular formula C16H12Cl2 It is a member of the dibenzo cycloheptene family, characterized by a tricyclic structure with two chlorine atoms attached at the 11th and 12th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene typically involves the chlorination of 10,11-dihydro-5H-dibenzo(A,D)cycloheptene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical structure.
Reduction Reactions: Reduction can be used to remove chlorine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo(A,D)cycloheptene: Lacks the chlorine atoms and has different reactivity and applications.
11,13-Dichloro-10,11-dihydro-5,10-ethano-5H-dibenzo(A,D)cycloheptene: Similar structure but with an ethano bridge, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
68628-62-6 |
|---|---|
Molekularformel |
C16H12Cl2 |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
8,16-dichlorotetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H12Cl2/c17-15-12-8-4-3-7-11(12)13-9-5-1-2-6-10(9)14(15)16(13)18/h1-8,13-16H |
InChI-Schlüssel |
UMSPATZKRSJLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3C(C(C2=C1)C(C4=CC=CC=C34)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


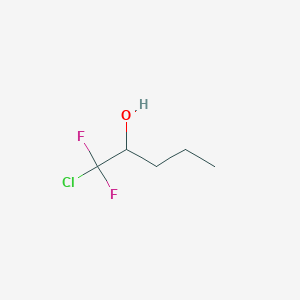
![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
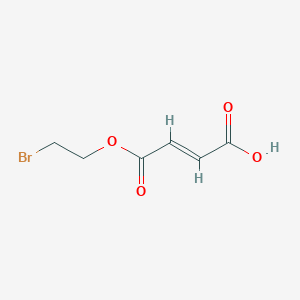

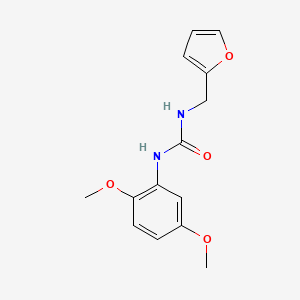
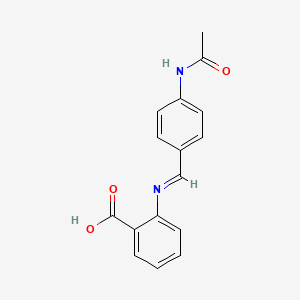
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
